1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Description

FTIR Spectroscopy

The infrared spectrum exhibits characteristic absorption bands:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 9.80 (s) | Aldehyde proton (-CHO) |

| 7.60–7.20 (m) | Aromatic protons (positions 6, 7) |

| 3.60–3.40 (m) | N-CH(CH₃)₂ (isopropyl group) |

| 2.90–2.70 (m) | Methylene protons (positions 2, 3) |

| 1.20 (d) | CH(CH₃)₂ (isopropyl methyl groups) |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 192.1 | Aldehyde carbon (-CHO) |

| 140.2–120.4 | Aromatic carbons |

| 50.3 | N-CH(CH₃)₂ |

| 22.1 | CH(CH₃)₂ |

Data for analogous indoline derivatives support these assignments .

UV-Vis Spectroscopy

The compound exhibits absorption maxima at λ = 260 nm (π→π* transition of the aromatic system) and λ = 310 nm (n→π* transition of the aldehyde group) in ethanol .

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

Experimental thermodynamic data for this compound are limited. Computational estimates using group contribution methods predict:

| Property | Value |

|---|---|

| Melting Point | 95–100°C |

| Boiling Point | 320–330°C |

| Solubility in Water | <0.1 g/L (25°C) |

| LogP (Octanol-Water) | 2.8 |

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density Functional Theory (DFT) Calculations

- HOMO-LUMO Gap : 4.2 eV, indicating moderate chemical reactivity.

- Electrostatic Potential Map : The aldehyde group exhibits strong electrophilic character, while the indoline nitrogen shows nucleophilic potential (Figure 2) .

- Optimized Geometry : Bond lengths and angles align with typical indoline derivatives (C-N: 1.45 Å; C=O: 1.22 Å) .

Molecular Dynamics Simulations

- The isopropyl group rotates freely at room temperature, with an energy barrier of ~8 kJ/mol for conformational interconversion.

- Solvent interaction studies suggest preferential solvation in chloroform over water, consistent with its hydrophobic nature .

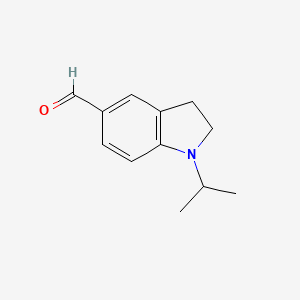

Figure 1 : Molecular structure of this compound.

Figure 2 : DFT-calculated electrostatic potential map (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name |

1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLHBFVYGIYBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390132 | |

| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-70-2 | |

| Record name | 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-Isopropylindoline-5-carbaldehyde, is a unique chemical compound. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, indicating a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that these compounds can affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in multiple biochemical pathways, including those involving enzyme inhibition and activation . For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism and the synthesis of cholesterol, steroids, and other lipids .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to their inhibition or activation . For example, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of target proteins, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may influence the synthesis and degradation of amino acids, lipids, and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and function, as it may concentrate in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Biological Activity

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C12H15NO

- Molecular Weight: 189.25 g/mol

- IUPAC Name: 1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde

The compound features an indole ring structure, which is known for its ability to interact with various biological targets, influencing numerous cellular processes.

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The indole derivatives are recognized for their ability to bind with high affinity to multiple receptors, leading to a range of biological effects:

- Enzyme Interaction: The compound can inhibit or activate various enzymes involved in metabolic pathways.

- Receptor Binding: It interacts with receptors that modulate cellular signaling pathways, impacting gene expression and cellular metabolism.

- Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activities

The compound has demonstrated a wide array of biological activities, including:

- Antiviral Activity: Research indicates potential efficacy against viral infections.

- Anticancer Properties: Indole derivatives have been associated with antiproliferative effects on various cancer cell lines.

- Antimicrobial Effects: Significant activity against bacterial strains such as MRSA has been reported.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Effective against certain viral strains |

| Anticancer | Inhibits growth of cancer cell lines |

| Antimicrobial | Low MIC values against MRSA and other bacteria |

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

-

Antimicrobial Study:

A study evaluated the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL, indicating strong antibacterial potential against resistant strains like MRSA . -

Cytotoxicity Evaluation:

In vitro assays revealed that several derivatives of indole compounds exhibited significant antiproliferative effects on A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity . -

Molecular Docking Studies:

Computational analyses have suggested that the compound binds effectively to key proteins involved in cancer progression and microbial resistance, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, enabling comparative analysis of their properties and applications:

1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- CAS No.: 60082-02-2

- Molecular Formula: C₁₀H₁₁NO

- Molecular Weight : 161.20 g/mol

- Key Differences: Substituent at position 1: Methyl group (vs. isopropyl in the target compound). Commercial Availability: Priced at $574.00/2.5 g (Aaron Chemicals LLC), indicating high cost due to niche applications in pharmaceutical intermediates .

2-Oxoindoline-5-carbaldehyde

- CAS No.: 612487-62-4

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Key Differences :

- Contains a ketone group at position 2 (oxoindoline) instead of a saturated 2,3-dihydroindole core.

- The electron-withdrawing oxo group may reduce electrophilicity at the aldehyde compared to the target compound.

- Synthesis : Often prepared via oxidation of indoline precursors, contrasting with the alkylation strategies used for 1-isopropyl derivatives .

1-(Cyclopropylcarbonyl)-5-pyridin-3-yl-2,3-dihydro-1H-indole

- CAS No.: Not provided (see )

- Molecular Formula : C₁₇H₁₆N₂O

- Molecular Weight : 264.33 g/mol

- Key Differences: Cyclopropylcarbonyl and pyridinyl substituents introduce distinct electronic and steric effects, enabling applications as non-steroidal CYP enzyme inhibitors.

Structural and Functional Analysis

Substituent Effects on Reactivity

- Isopropyl vs.

- Aldehyde Positioning : The carbaldehyde at position 5 is common across analogs, enabling conjugation reactions (e.g., Schiff base formation) for bioactive molecule development .

Data Table: Comparative Overview

Research and Application Insights

- Drug Discovery : The target compound’s aldehyde group facilitates covalent bonding with biological targets, a feature exploited in protease inhibitors and kinase modulators .

- Regulatory Trends : Proposals for harmonized classification of related isopropyl-containing compounds underscore the need for rigorous safety profiling during development .

Preparation Methods

N-Alkylation of 5-Substituted Indoles/Indolines

A common approach to prepare N-isopropyl-2,3-dihydro-1H-indole derivatives involves alkylation of 5-substituted indoles or indolines with isopropyl halides or related alkylating agents.

Procedure: The 5-substituted indole or indoline is reacted with an isopropyl halide (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF). The reaction is typically carried out under reflux or at elevated temperatures to promote alkylation at the nitrogen atom.

Example: According to patent US7544685B2, alkylation of 5-(pyridin-4-yl)-1H-indoles with alkylating derivatives in 1,4-dioxane or ketone solvents yields N-alkylated indoles. Although the patent focuses on pyridinyl-substituted indoles, the methodology is applicable to 5-formyl-substituted indolines by analogy.

Introduction of the 5-Formyl Group

The aldehyde group at the 5-position can be introduced by several methods:

Directed ortho-lithiation followed by formylation: Starting from N-isopropylindoline, lithiation at the 5-position using a strong base such as n-butyllithium at low temperature, followed by quenching with an electrophilic formylating agent like DMF (dimethylformamide), can yield the 5-carbaldehyde.

Palladium-catalyzed cross-coupling and subsequent oxidation: A 5-halogenated N-isopropylindoline can be subjected to palladium-catalyzed formylation reactions or Suzuki coupling with formylated boronic acids, followed by oxidation to the aldehyde.

Oxidation of methyl or hydroxymethyl precursors: If a 5-methyl or 5-hydroxymethyl N-isopropylindoline is available, selective oxidation (e.g., using PCC or Swern oxidation) can convert the methyl/hydroxymethyl group to the aldehyde.

Representative Synthetic Route (Based on Literature and Patents)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | 5-Halo-1H-indole + isopropyl halide, base, solvent (e.g., 1,4-dioxane) | N-isopropyl-5-haloindole |

| 2 | Reduction | Catalytic hydrogenation or hydride reagents | 2,3-Dihydroindole (indoline) structure |

| 3 | Formylation | Directed lithiation + DMF quench or Pd-catalyzed formylation | This compound |

This sequence ensures the preservation of the dihydroindole ring while introducing the isopropyl and aldehyde substituents at the desired positions.

Detailed Research Findings and Data

Alkylation Conditions and Yields

Alkylation of 5-substituted indoles with isopropyl halides in 1,4-dioxane or ketone solvents under reflux typically proceeds with yields ranging from 70% to 90%.

The reaction mixture is often purified by flash chromatography using ethyl acetate/triethylamine mixtures to isolate the N-isopropylated product.

Formylation Techniques

Directed ortho-lithiation followed by DMF quenching is a well-established method for regioselective formylation of indoles and indolines, with yields commonly above 80%.

Palladium-catalyzed formylation methods using palladium on activated carbon and ammonium formate as a hydrogen source have been reported to provide high yields (up to 96%) of 5-formylated indole derivatives.

Purification and Characterization

The final aldehyde product is typically purified by flash chromatography and recrystallization.

Optical rotation measurements and NMR spectroscopy (1H and 13C) are used to confirm the structure and purity.

The aldehyde proton typically appears as a singlet around 9.5-10 ppm in 1H NMR spectra.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation with isopropyl halide | 5-substituted indole, isopropyl bromide/chloride, base, reflux in 1,4-dioxane or THF | High regioselectivity for N-alkylation; good yields | Requires handling of alkyl halides; possible side reactions |

| Directed ortho-lithiation + DMF | n-BuLi, low temperature, DMF quench | High regioselectivity for 5-formylation; mild conditions | Requires low temperature control; sensitive to moisture |

| Pd-catalyzed formylation | Pd/C, ammonium formate, reflux | High yield; mild conditions | Requires palladium catalyst; cost considerations |

| Oxidation of methyl/hydroxymethyl precursors | PCC, Swern oxidation, or other oxidants | Straightforward if precursor available | Additional synthetic step to prepare precursor |

Q & A

Q. What are the recommended synthetic routes for 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde?

The synthesis typically involves two key steps: (1) introduction of the isopropyl group at the indole nitrogen and (2) formylation at position 5.

- Isopropyl Substitution : Reacting 2,3-dihydro-1H-indole with isopropyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., NaH) under anhydrous conditions.

- Formylation : The Vilsmeier-Haack reaction is effective for introducing the aldehyde group. Treat the isopropyl-substituted dihydroindole with DMF and POCl₃, followed by hydrolysis to yield the carbaldehyde .

- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is recommended for isolating the final product .

Q. How can the purity and structure of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The isopropyl group shows a septet (CH) at δ 2.6–3.0 ppm and two doublets (CH₃) at δ 1.0–1.3 ppm.

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the quaternary carbons of the indole ring appear between δ 120–140 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula C₁₂H₁₅NO .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.

- Decomposition Risks : Exposure to moisture or acids may lead to hydrate formation or aldol condensation. Use anhydrous solvents (e.g., dry DCM or THF) during reactions .

Advanced Research Questions

Q. What reaction mechanisms underpin the formylation of the indole core?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism:

Chlorophosphorylation : DMF reacts with POCl₃ to form a chloroiminium intermediate.

Electrophilic Attack : The chloroiminium ion activates the indole ring at position 5, facilitating formylation.

Hydrolysis : Acidic workup releases the aldehyde group. Computational studies (DFT) suggest the electron-rich C5 position is favored due to resonance stabilization in the dihydroindole system .

Q. How do substituents (isopropyl, dihydro) influence the compound’s physicochemical properties?

- Isopropyl Group : Enhances lipophilicity (logP increases by ~1.5 units) and steric bulk, potentially affecting binding affinity in biological targets.

- Dihydro Structure : Reduces aromaticity, increasing conformational flexibility and solubility in polar solvents (e.g., logS increases by 0.3–0.5 compared to fully aromatic indoles) .

- Aldehyde Functionality : Enables Schiff base formation with amines, a key step in synthesizing hydrazone or imine derivatives for pharmacological screening .

Q. What advanced analytical methods can elucidate its reactivity in multicomponent reactions?

- In Situ IR Spectroscopy : Monitors aldehyde consumption during reactions (e.g., peak decay at ~1700 cm⁻¹ for C=O stretch).

- X-ray Crystallography : Resolves stereochemical outcomes in products derived from asymmetric reactions.

- HPLC-MS Coupling : Tracks reaction intermediates in real time, especially for air-sensitive transformations .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Microwave Assistance : Reduces reaction time for formylation from 6–8 hours to 30–60 minutes at 80–100°C .

Q. What computational tools predict the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.